molecular formula C16H18ClN3O4S2 B2961917 methyl 1-(4-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1251573-74-6

methyl 1-(4-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2961917
CAS No.: 1251573-74-6
M. Wt: 415.91
InChI Key: YZZPTCBMRYWYCB-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole-derived compound featuring a 4-chlorobenzyl group at position 1, a thiomorpholinosulfonyl group at position 3, and a methyl ester at position 4.

Properties

IUPAC Name

methyl 1-[(4-chlorophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4S2/c1-24-16(21)14-11-19(10-12-2-4-13(17)5-3-12)18-15(14)26(22,23)20-6-8-25-9-7-20/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZPTCBMRYWYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(4-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is C13H15ClN2O3SC_{13}H_{15}ClN_2O_3S, with a molecular weight of approximately 304.79 g/mol. The presence of the thiomorpholino sulfonyl group enhances its biological activity by potentially improving solubility and bioavailability.

Antimicrobial Activity

Research indicates that various pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anti-inflammatory Effects

Pyrazole derivatives have been reported to possess anti-inflammatory properties. The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A study highlighted that similar compounds could reduce inflammation in animal models, indicating that this compound may exhibit comparable effects .

Antitumor Activity

There is emerging evidence that pyrazole compounds can inhibit tumor cell proliferation. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The specific activity of this compound in this context remains to be fully characterized.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrazole precursors. The incorporation of the thiomorpholino sulfonyl group is critical for enhancing biological activity. A detailed synthetic route has been documented, demonstrating yields exceeding 70% under optimized conditions .

Comparative Biological Studies

A comparative study was conducted to evaluate the biological activities of various pyrazole derivatives, including this compound. Results indicated that this compound exhibited superior antimicrobial activity compared to structurally similar compounds. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains, showcasing its potential as an effective antimicrobial agent .

Summary Table of Biological Activities

Activity Mechanism Reference
AntimicrobialInhibition of cell wall synthesis
Anti-inflammatoryCOX enzyme inhibition
AntitumorInduction of apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazole Carboxylate Family

(a) Ethyl 1-(4-Chlorophenyl)-4-((4-Methoxybenzylamino)methyl)-1H-Pyrazole-3-Carboxylate
  • Molecular Formula : C21H22ClN3O3
  • Molecular Weight : 399.88 g/mol
  • Substituents: Position 1: 4-Chlorophenyl (directly attached, lacking a benzyl linker). Position 3: Ethyl ester (vs. methyl ester in the target compound). Position 4: (4-Methoxybenzylamino)methyl group (introduces a secondary amine and methoxybenzyl moiety).
  • Key Differences: The absence of a sulfonyl group and the presence of a methoxybenzylamino group at position 4 distinguish this compound. The ethyl ester may confer slower metabolic degradation compared to methyl esters .
(b) Methyl 1-(4-Chlorobenzyl)-1H-Pyrazole-4-Carboxylate
  • Molecular Formula : C12H11ClN2O2 (calculated).
  • Substituents: Position 1: 4-Chlorobenzyl (identical to the target compound). Position 4: Methyl ester (identical). Position 3: Unsubstituted (lacks the thiomorpholinosulfonyl group).
  • Key Differences: The simplicity of this compound highlights the critical role of the thiomorpholinosulfonyl group in the target molecule. The absence of this group likely reduces polarity and binding versatility .
(c) Ethyl 1-(3-(((Steroidal Backbone)-yl)oxy)-1-(4-Methoxyphenyl)-3-Oxopropyl)-1H-Pyrazole-4-Carboxylate
  • Substituents: Position 1: Complex steroidal backbone linked via a propanoyloxy group. Position 4: Ethyl ester.

Non-Pyrazole Analogues: Famoxadone

  • Molecular Formula : C21H17Cl3N2O2 (approximated from ).
  • Structure : Imidazopyridine core with 4-chlorobenzyl and 2,6-dichlorobenzyl groups.
  • Key Differences : Famoxadone’s imidazopyridine scaffold and dichlorinated benzyl groups contrast sharply with the pyrazole backbone of the target compound. However, both share chlorinated aromatic moieties, which are associated with enhanced stability and bioactivity in agrochemicals and pharmaceuticals .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
Methyl 1-(4-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate C15H16ClN3O4S2 425.90 (calculated) 1: 4-Chlorobenzyl; 3: Thiomorpholinosulfonyl; 4: Methyl ester Target
Ethyl 1-(4-chlorophenyl)-4-((4-methoxybenzylamino)methyl)-1H-pyrazole-3-carboxylate C21H22ClN3O3 399.88 1: 4-Chlorophenyl; 3: Ethyl ester; 4: (4-Methoxybenzylamino)methyl
Methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate C12H11ClN2O2 250.69 (calculated) 1: 4-Chlorobenzyl; 4: Methyl ester
Famoxadone C21H17Cl3N2O2 444.74 (calculated) Imidazopyridine core; 4-chlorobenzyl; 2,6-dichlorobenzyl

Critical Analysis of Substituent Effects

  • Thiomorpholinosulfonyl Group: Unique to the target compound, this group enhances solubility in polar solvents and may facilitate interactions with enzymatic sulfhydryl groups or metal ions.
  • Methyl vs. Ethyl Ester : Methyl esters are typically more metabolically labile than ethyl esters, which could affect the compound’s bioavailability and half-life .
  • Chlorinated Aromatic Moieties : Common across all compared compounds, these groups improve stability against oxidative degradation and may enhance binding to hydrophobic pockets in target proteins .

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